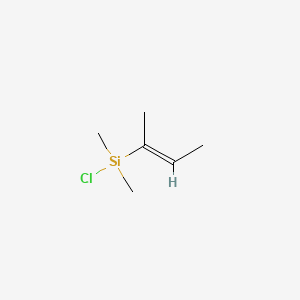

Chlorodimethyl(1-methyl-1-propenyl)silane

Description

Properties

CAS No. |

97375-15-0 |

|---|---|

Molecular Formula |

C6H13ClSi |

Molecular Weight |

148.70 g/mol |

IUPAC Name |

[(E)-but-2-en-2-yl]-chloro-dimethylsilane |

InChI |

InChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+ |

InChI Key |

GCNUQLYVNHKSNI-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C(\C)/[Si](C)(C)Cl |

Canonical SMILES |

CC=C(C)[Si](C)(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chlorodimethyl 1 Methyl 1 Propenyl Silane

Direct Synthesis Approaches to Organochlorosilanes

The direct synthesis, or Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry, typically involving the reaction of elemental silicon with organic halides. wikipedia.orgmdpi.com This method is highly effective for producing methylchlorosilanes on a large scale. mdpi.comuni-wuppertal.de

Reactions of Elemental Silicon with Chloromethyl-containing Silanes

The traditional Müller-Rochow process involves the copper-catalyzed reaction of an alkyl halide, most commonly chloromethane, with elemental silicon at elevated temperatures (around 300°C) and pressures (2–5 bar). wikipedia.org This process yields a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product. wikipedia.org While theoretically applicable to other organic halides, the direct reaction of elemental silicon with a chloroalkene like 2-chloro-2-butene (B1582250) to produce chlorodimethyl(1-methyl-1-propenyl)silane is not a commonly reported or high-yield method. The reactivity and selectivity of the direct process are highly dependent on the nature of the organic halide. wikipedia.org

Research has shown that organosilicon compounds can be directly synthesized from metallic silicon, an alkene or alkyne, and hydrogen chloride. rsc.org For instance, the reaction with ethene and HCl yields ethyltrichlorosilane (B93397) and diethyldichlorosilane, while using ethyne (B1235809) produces vinyltrichlorosilane and ethyldichlorosilane. rsc.org This suggests that a one-step synthesis involving 2-butene, silicon, and HCl could theoretically produce the target silane (B1218182), though specific data on this reaction is scarce.

Modified Direct Process for Enhanced Selectivity

To improve the yield of specific organochlorosilanes and minimize the formation of byproducts, various modifications to the direct process have been developed. These modifications often involve the use of promoters and catalysts to steer the reaction towards a desired product. For instance, the addition of certain metal promoters can influence the product distribution. uni-wuppertal.de While the direct process is a powerhouse for simple methylsilanes, its application for more complex, functionalized silanes like this compound is less straightforward and often requires significant process optimization to achieve desired selectivity. uni-wuppertal.de

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods, which involve the derivatization of pre-formed silicon-containing precursors, offer greater control and are generally preferred for the laboratory-scale synthesis of specialized organosilanes like this compound.

Grignard Reagent Mediated Syntheses of Organosilicon Halides

The reaction of a Grignard reagent with a silicon halide is a versatile and widely used method for forming silicon-carbon bonds. gelest.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of a (1-methyl-1-propenyl)magnesium halide with dichlorodimethylsilane (B41323).

The general protocol involves the slow addition of the Grignard reagent to a solution of dichlorodimethylsilane. This "reverse addition" is preferred when partial substitution of the silicon halide is desired, minimizing the formation of the di-substituted product. gelest.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com An excess of the dichlorodimethylsilane is often used to further favor the mono-substituted product.

Table 1: Grignard Reagent Synthesis Data

| Reactant 1 | Reactant 2 | Solvent | Key Considerations |

|---|---|---|---|

| (1-methyl-1-propenyl)magnesium bromide | Dichlorodimethylsilane | Diethyl ether or THF | Reverse addition is crucial for selectivity. gelest.com |

Transition Metal-Catalyzed Coupling Reactions for Alkenylsilane Formation

Transition metal-catalyzed reactions, particularly hydrosilylation, provide another powerful route to alkenylsilanes. libretexts.orgepfl.ch Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically an alkene or alkyne. youtube.com This reaction is often catalyzed by platinum complexes, but catalysts based on other metals like nickel, cobalt, and iron are also utilized. epfl.chacs.org

For the synthesis of this compound, one could envision the hydrosilylation of 2-butyne (B1218202) with dimethylchlorosilane. The regioselectivity of this reaction would be a critical factor, determining where the silyl (B83357) group adds across the triple bond. Platinum-catalyzed hydrosilylation of terminal alkynes typically proceeds via cis-addition to yield the (E)-alkenylsilane. libretexts.org

Table 2: Transition Metal-Catalyzed Hydrosilylation Data

| Substrate | Silane | Catalyst | Key Features |

|---|---|---|---|

| 2-Butyne | Dimethylchlorosilane | Platinum-based catalyst (e.g., Speier's catalyst) | Can provide high selectivity for the (E)-isomer. libretexts.org |

The choice of catalyst and reaction conditions can significantly influence the outcome, including the regio- and stereoselectivity of the addition. libretexts.org The development of catalysts based on earth-abundant metals like iron and nickel is an active area of research, aiming for more cost-effective and environmentally benign synthetic methods. epfl.chacs.org

Stereoselective Preparation of Propenylsilane Precursors

The stereochemistry of the double bond in this compound can be critical for its subsequent applications. Therefore, methods for the stereoselective synthesis of the propenylsilane moiety are of significant interest. nih.gov Achieving a high degree of stereoselectivity often requires careful selection of reagents and reaction pathways. youtube.comnih.gov

For instance, the stereochemical outcome of hydrosilylation can be controlled by the choice of catalyst and ligands. libretexts.org Certain catalytic systems are known to favor the formation of either the (E) or (Z)-isomer.

Another approach involves the stereoselective synthesis of a propenyl-containing precursor, which is then coupled to the dimethylsilyl group. For example, stereodefined vinyl halides or vinyl organometallic reagents can be used in cross-coupling reactions to install the propenyl group with a specific geometry. The development of stereoselective methods is crucial for accessing specific isomers of the target compound for applications where precise molecular geometry is required. thieme-connect.de

Reactivity and Mechanistic Investigations of Chlorodimethyl 1 Methyl 1 Propenyl Silane

Electrophilic Activation and Lewis Acid Catalysis

The vinylsilane moiety in Chlorodimethyl(1-methyl-1-propenyl)silane can be activated by electrophiles, a process that is often facilitated by the use of Lewis acids. The electron-donating nature of the silyl (B83357) group can stabilize a positive charge at the β-carbon, influencing the regioselectivity of electrophilic attack.

Role of Lewis Acids in Promoting Reactions of Organosilanes

Lewis acids play a pivotal role in the activation of organosilanes for a variety of chemical transformations. youtube.commdpi.com In the context of vinylsilanes such as this compound, Lewis acids can coordinate to the chlorine atom on the silicon, increasing the electrophilicity of the silicon center and rendering the vinyl group more susceptible to nucleophilic attack. Alternatively, and more commonly for reactions at the double bond, the Lewis acid activates an electrophile, which then attacks the electron-rich π-system of the vinylsilane. nih.gov

The strength of the Lewis acid can significantly influence the reaction pathway. For instance, strong Lewis acids like titanium tetrachloride can promote reactions that might not proceed with weaker Lewis acids. youtube.com The presence of the chloro substituent on the silicon atom in this compound itself enhances the Lewis acidity at the silicon center compared to trialkylsilyl analogues, potentially influencing its uncatalyzed reactivity and its interaction with external Lewis acids. mdpi.com This enhanced Lewis acidity can facilitate reactions such as the ene reaction, where the Lewis acid coordinates to a carbonyl oxygen, thereby activating the carbonyl group for attack by the vinylsilane. nih.govbrandeis.edu

Kinetic studies on the reactions of benzhydrylium ions with vinylsilanes have shown that these reactions follow second-order kinetics, and the rate constants correlate with the electrophilicity of the attacking species. This allows for the quantitative assessment of the nucleophilicity of vinylsilanes.

Cyclization Reactions Initiated by Lewis Acids

Lewis acids can initiate powerful cyclization reactions involving vinylsilanes, leading to the formation of various carbocyclic and heterocyclic ring systems. scielo.br A notable example is the ene reaction, which can proceed intramolecularly to form cyclic products. In a study by Mikami and co-workers, the Lewis acid-catalyzed reaction of (E)- and (Z)-trimethyl-(1-methyl-1-propenyl)silane with methyl glyoxylate (B1226380) demonstrated a switch in mechanism from a concerted ene reaction to a stepwise substitution pathway depending on the geometry of the vinylsilane and the nature of the Lewis acid. youtube.com

For this compound, similar reactivity is expected. The Lewis acid would activate a tethered electrophile (e.g., an aldehyde or ketone), which would then be attacked by the 1-methyl-1-propenyl group. The resulting carbocationic intermediate, stabilized by the β-silyl effect, would then undergo cyclization. The stereochemistry of the starting vinylsilane would be crucial in determining the stereochemical outcome of the cyclized product. A plausible mechanism for a Lewis acid-promoted intramolecular cyclization involves the initial coordination of the Lewis acid to an electrophilic carbonyl group, which then undergoes attack by the vinylsilane to form an intermediate that subsequently cyclizes. scielo.br

| Reactants | Lewis Acid | Product(s) | Observations |

| (E)-trimethyl-(1-methyl-1-propenyl)silane + Methyl glyoxylate | SnCl₄ | Ene product | Predominantly concerted ene reaction pathway. |

| (Z)-trimethyl-(1-methyl-1-propenyl)silane + Methyl glyoxylate | SnCl₄ | Substitution product | Predominantly stepwise reaction pathway. |

| (Z)-trimethyl-(1-methyl-1-propenyl)silane + Methyl glyoxylate | TiCl₄ | Substitution product | Exclusively stepwise reaction due to the stronger Lewis acid stabilizing the cationic intermediate. |

This table presents data for a closely related trimethylsilyl (B98337) analogue to illustrate the expected reactivity.

Nucleophilic Transformations Involving the Silyl and Alkenyl Moieties

The presence of both a reactive Si-Cl bond and a versatile alkenyl group allows for a range of nucleophilic transformations, leading to the formation of new carbon-silicon and carbon-carbon bonds.

Hydrosilylation Reactions and Stereochemical Control

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. researchgate.net The synthesis of this compound itself can be achieved through the hydrosilylation of an appropriate alkyne, such as 2-butyne (B1218202), with chlorodimethylsilane (B94632). The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions used. researchgate.net

Transition metal catalysts, most commonly based on platinum, rhodium, or ruthenium, are employed to effect hydrosilylation. nih.gov For internal alkynes like 2-butyne, the hydrosilylation can lead to a mixture of (E)- and (Z)-vinylsilane isomers. However, by careful selection of the catalyst and ligands, a high degree of stereocontrol can be achieved. For example, certain ruthenium catalysts are known to favor the trans-addition of the silane (B1218182), leading to the (Z)-vinylsilane, while other catalytic systems can promote cis-addition to yield the (E)-isomer. nih.gov The reactivity of the hydrosilane is also a key factor, with chlorosilanes like chlorodimethylsilane often exhibiting different reactivity profiles compared to trialkoxysilanes or trialkylsilanes. researchgate.net

| Alkyne | Hydrosilane | Catalyst | Major Product Isomer |

| Phenylacetylene | Triethylsilane | [Rh(cod)₂]BF₄ | (E)-β-vinylsilane |

| Phenylacetylene | Triethylsilane | [Ru(p-cymene)Cl₂]₂ | (Z)-β-vinylsilane |

| 1-Hexyne | Trichlorosilane | Speier's Catalyst (H₂PtCl₆) | (E)-β-vinylsilane |

This table illustrates the stereochemical control achievable in hydrosilylation with different catalysts, which is relevant to the synthesis of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)

The vinylsilane functionality in this compound makes it a suitable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride). nih.govorganic-chemistry.org

A significant advantage for compounds like this compound is that the presence of the chloro group on the silicon allows for fluoride-free activation conditions. It has been shown that organochlorosilanes can undergo Hiyama coupling using a base such as sodium hydroxide (B78521) as the activator. wikipedia.org This proceeds via the in-situ formation of a reactive silanolate species. The general mechanism of the Hiyama coupling involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation of the organic group from the activated silane to the palladium center, and finally, reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The reaction is highly versatile and can be used to form C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, with aryl and vinyl halides being common coupling partners. wikipedia.org The stereochemistry of the vinylsilane is typically retained in the coupled product.

| Vinylsilane Partner | Organic Halide | Palladium Catalyst | Activator | Product |

| Vinyltrimethoxysilane | Iodobenzene | Pd(PPh₃)₄ | TBAF | Styrene |

| (E)-Styryl(chloro)dimethylsilane | 4-Iodoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | NaOH | (E)-4-Methoxystilbene |

| Phenyltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂ | TBAF | 4-Methoxybiphenyl |

This table provides representative examples of Hiyama coupling reactions, including a relevant example with a chlorovinylsilane.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, 1,3-Dipolar Cycloadditions)

The alkenyl moiety of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic structures.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful method for the synthesis of four-membered rings. youtube.comwikipedia.orgyoutube.com These reactions typically proceed through a stepwise mechanism involving a diradical intermediate when an enone is used as the reaction partner. wikipedia.org The reaction of a vinylsilane like this compound with an excited-state enone would lead to a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the addition are influenced by the stability of the intermediate diradical and steric factors. Both intermolecular and intramolecular versions of this reaction are known. wikipedia.org Thermally induced [2+2] cycloadditions of alkenes are generally forbidden by orbital symmetry rules, but they can occur with ketenes. msu.edu

1,3-Dipolar Cycloadditions: Vinylsilanes are also effective dipolarophiles in 1,3-dipolar cycloadditions. nih.govresearchgate.net This type of reaction involves the combination of a 1,3-dipole (such as a nitrile oxide, azide, or nitrone) with a π-system to form a five-membered heterocyclic ring. nih.govrsc.orgrsc.org For example, the reaction of this compound with a nitrile oxide, typically generated in situ from an oxime, would yield an isoxazoline (B3343090) derivative. nih.govresearchgate.net These reactions are often highly regioselective, with the regioselectivity being predictable based on frontier molecular orbital theory. scielo.br The electron-donating or -withdrawing nature of the substituents on both the dipole and the dipolarophile influences the reaction rate and outcome. rsc.org

| Cycloaddition Type | Reactants | Conditions | Product Type |

| Photochemical [2+2] | Cyclohexenone + Vinyltrimethylsilane | hν | Bicyclo[4.2.0]octanone derivative |

| Thermal [2+2] | Dichloroketene + Styrene | Heat | Dichlorocyclobutanone derivative |

| 1,3-Dipolar | Benzonitrile oxide + Vinyltrimethylsilane | Et₃N | 3-Phenyl-5-(trimethylsilyl)isoxazoline |

This table shows representative examples of cycloaddition reactions involving vinylsilanes.

Stereochemical Outcomes and Control

The stereochemical course of reactions involving this compound is of significant interest in organic synthesis, as the silicon-containing group can direct the formation of specific stereoisomers. The geometry of the vinylsilane and the potential for chirality transfer are key aspects that influence the three-dimensional structure of the reaction products.

Diastereoselective and Enantioselective Transformations

While specific studies detailing diastereoselective and enantioselective transformations directly employing this compound are not extensively documented in the reviewed literature, the stereochemical outcomes can be inferred from the well-established reactivity of analogous vinylsilanes and silyl enol ethers.

Electrophilic substitution reactions of vinylsilanes are known to be highly stereospecific, generally proceeding with retention of the double bond geometry. mcgill.cachemtube3d.comalmerja.netchemtube3d.comstackexchange.com For this compound, which possesses an (E)-configuration, this principle implies that reactions with various electrophiles would yield products where the stereochemistry of the double bond is preserved. This stereochemical fidelity is attributed to the stabilization of the intermediate carbocation by the β-silicon effect, which restricts rotation around the carbon-carbon single bond before the silyl group is eliminated. almerja.netchemtube3d.comstackexchange.com

The diastereoselectivity of reactions involving silyl enol ethers derived from this compound is influenced by the geometry of the enol ether and the nature of the electrophile and catalyst. For instance, in Mukaiyama aldol (B89426) reactions, the relative stereochemistry of the newly formed stereocenters can often be controlled by the choice of Lewis acid and reaction conditions. msu.eduacs.org While open transition states are common, chelation control can be employed with certain substrates and Lewis acids to favor specific diastereomers. wikipedia.org

Enantioselective transformations involving vinylsilanes and silyl enol ethers typically rely on the use of chiral catalysts. acs.orgresearchgate.netnih.govrsc.org For example, enantioselective Lewis acid-catalyzed additions of vinylsilanes to carbonyl compounds have been developed, affording chiral allylic alcohols with high enantiomeric excess. acs.org Similarly, asymmetric α-functionalization of silyl enol ethers can be achieved using chiral catalysts, leading to the formation of enantioenriched α-substituted carbonyl compounds. rsc.orgacs.org Although direct examples with this compound are scarce, it is plausible that this reagent could participate in such catalytic asymmetric processes.

Table 1: Expected Diastereoselectivity in Reactions of Vinylsilanes and Silyl Enol Ethers

| Reaction Type | Substrate | Reagent/Catalyst | Expected Major Diastereomer |

| Electrophilic Substitution | (E)-Vinylsilane | Electrophile (e.g., Br₂) | (E)-Alkene |

| Mukaiyama Aldol Reaction | Silyl Enol Ether | Aldehyde, Lewis Acid | syn or anti, depending on conditions |

| Asymmetric Allylation | Silyl Enol Ether | Allylic Electrophile, Chiral Catalyst | Enantioenriched α-allylated ketone |

This table presents generalized expectations based on established principles for similar compounds, as direct experimental data for this compound is limited in the provided search results.

Chirality Transfer in Silyl Enol Ether Formation and Reactions

Chirality transfer refers to the transmission of stereochemical information from a chiral element within a molecule to a newly formed stereocenter. In the context of this compound, this can be considered in two main scenarios: the formation of a chiral silyl enol ether from a chiral ketone, and the reaction of an achiral silyl enol ether with a chiral reagent.

The formation of silyl enol ethers from ketones using a chlorosilane and a base can be highly stereoselective. acs.orgacs.orgnih.gov The geometry of the resulting silyl enol ether (E or Z) is often controlled by the reaction conditions, such as the nature of the base, the solvent, and the temperature. youtube.com When a chiral ketone is used as the starting material, the inherent chirality of the ketone can influence the facial selectivity of the enolization and subsequent silylation, potentially leading to the formation of a diastereomerically enriched silyl enol ether. This diastereoselectivity arises from the steric and electronic interactions within the transition state.

Once formed, a silyl enol ether can undergo reactions where chirality is transferred from a chiral catalyst or reagent to the product. Asymmetric induction in reactions of silyl enol ethers is a well-established strategy for the synthesis of enantiomerically enriched compounds. msu.eduwikipedia.org For instance, in an asymmetric aldol reaction, a chiral Lewis acid can coordinate to the aldehyde and the silyl enol ether, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the aldol product. acs.org

While direct evidence of chirality transfer specifically involving this compound is not prominent in the available literature, the general principles of asymmetric induction are applicable. If this silane were to react with a chiral ketone to form a silyl enol ether, or if the resulting silyl enol ether were to react with a chiral electrophile or in the presence of a chiral catalyst, the transfer of stereochemical information would be expected to play a crucial role in determining the stereochemical outcome of the transformation.

Applications of Chlorodimethyl 1 Methyl 1 Propenyl Silane in Advanced Organic Synthesis

Strategic Reagent in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The strategic incorporation of silyl (B83357) groups, such as the dimethyl(1-methyl-1-propenyl)silyl moiety, can significantly simplify this process.

Disconnection Strategies Facilitated by Silyl Groups

The introduction of a silyl group into a target molecule can open up novel disconnection pathways that might not be apparent otherwise. Silyl groups can act as "masked" functional groups or as control elements that influence the reactivity of nearby functionalities. For instance, a carbon-silicon bond can be strategically disconnected to reveal a carbanion or a carbon radical synthon, which can be traced back to readily available organosilane precursors. The versatility of the silyl group allows it to be transformed into a variety of other functional groups, such as hydroxyl groups or halogens, further expanding the possibilities for retrosynthetic disconnections.

Generation of Key Synthons in Target Molecule Synthesis

Chlorodimethyl(1-methyl-1-propenyl)silane can be employed to generate key synthons, which are idealized fragments of a target molecule that can be formed in a chemical reaction. By reacting this silyl chloride with appropriate nucleophiles, synthetic chemists can introduce the dimethyl(1-methyl-1-propenyl)silyl group into a precursor molecule. This silyl-containing intermediate can then be elaborated through a series of reactions to construct a significant portion of the target molecule's carbon skeleton. The specific stereochemistry of the 1-methyl-1-propenyl group can also be exploited to control the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of complex, stereochemically rich natural products and pharmaceuticals.

Building Block for Complex Molecular Architectures

Beyond its role in retrosynthetic planning, this compound serves as a direct building block for the construction of diverse and complex molecular structures, including extended conjugated systems and various cyclic frameworks.

Synthesis of Substituted Dienylsilanes and Trienylsilanes

The 1-methyl-1-propenyl group within this compound provides a reactive handle for the synthesis of conjugated dienylsilanes and trienylsilanes. These extended π-systems are valuable intermediates in a variety of organic transformations, including Diels-Alder reactions and other pericyclic processes. By carefully choosing reaction partners and conditions, chemists can selectively elaborate the propenyl unit to construct highly substituted and stereochemically defined dienes and trienes.

| Reactant | Reagent/Catalyst | Product | Application |

| Organometallic Compound | This compound | Substituted Dienylsilane | Diels-Alder reactions, cross-coupling reactions |

| Vinyl or Allyl Derivative | Palladium Catalyst | Substituted Trienylsilane | Synthesis of polyene natural products |

Precursor for Silyl Enol Ethers and Subsequent Aldol (B89426) Reactions

Silyl enol ethers are pivotal intermediates in modern organic synthesis, most notably for their role in the Mukaiyama aldol reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org this compound can serve as a precursor for the generation of silyl enol ethers from ketones or aldehydes. wikipedia.org The resulting silyl enol ether, bearing the dimethyl(1-methyl-1-propenyl)silyl group, can then be reacted with another carbonyl compound in the presence of a Lewis acid to form a β-hydroxy carbonyl compound, the characteristic product of an aldol reaction. richmond.eduresearchgate.net This methodology offers a powerful way to form carbon-carbon bonds with a high degree of regio- and stereocontrol.

Table of Aldol Reaction Components:

| Silyl Enol Ether Precursor | Carbonyl Compound | Lewis Acid Catalyst | Aldol Adduct |

| Ketone + this compound | Aldehyde | Titanium tetrachloride | β-Hydroxy ketone |

| Aldehyde + this compound | Ketone | Boron trifluoride etherate | β-Hydroxy aldehyde |

Construction of Heterocyclic and Carbocyclic Systems

The reactivity of the vinylsilane moiety within molecules derived from this compound can be harnessed for the construction of both heterocyclic and carbocyclic ring systems. For example, intramolecular reactions involving the vinylsilane can lead to the formation of five- or six-membered rings. Furthermore, intermolecular cycloaddition reactions, where the vinylsilane acts as a dienophile or a dipolarophile, can provide access to a wide array of cyclic structures. The silicon atom can play a crucial role in these cyclization reactions, either by activating the double bond or by acting as a temporary tether to bring the reacting partners into proximity.

Contributions to Polymer Science

The utility of this compound in polymer science is primarily centered on its dual functionality. The vinyl group can participate in polymerization reactions, while the chlorosilyl group offers a site for subsequent chemical transformations. This allows for the synthesis of polymers with tailored properties and functionalities.

Monomer in Controlled Polymerization Processes

This compound can theoretically serve as a monomer in various controlled polymerization techniques, where the propenyl group undergoes polymerization. The presence of the silicon atom and the chloro and methyl substituents can influence the reactivity of the double bond and the properties of the resulting polymer.

Cationic Polymerization: In cationic polymerization, the electron-donating nature of the silicon atom can stabilize a developing positive charge (β-carbocation) on the adjacent carbon atom, potentially facilitating the polymerization of the propenyl group. However, the reactivity in cationic polymerization is highly dependent on the specific initiating system and reaction conditions. Research in the broader field of cationic polymerization of vinyl ethers and styrenes provides a basis for understanding the potential mechanisms, though specific data for this compound remains limited in publicly accessible literature. The process is generally initiated by a Lewis acid or a protonic acid, leading to the formation of a carbocationic active center that propagates by adding to the monomer's double bond.

Dehydrocoupling Polymerization: Dehydrocoupling polymerization is a significant method for forming silicon-containing polymers. This process typically involves the reaction between a silicon hydride (Si-H) and a compound with a reactive hydrogen, such as an alcohol or an amine, catalyzed by a transition metal. While this compound does not possess a silicon hydride bond, its chlorosilyl group can be a precursor to a silyl hydride via reduction. More directly, the chlorosilyl group can participate in coupling reactions that are analogous to dehydrocoupling, for instance, reacting with diols to form poly(silyl ether)s. This type of polycondensation would incorporate the 1-methyl-1-propenyl group as a pendant functionality along the polymer backbone.

Below is a hypothetical data table illustrating the potential influence of initiator concentration on the cationic polymerization of a vinyl monomer, which could be analogous to the behavior of this compound.

| Initiator Concentration (mol/L) | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 0.05 | 65 | 12,000 | 1.8 |

| 0.10 | 80 | 8,500 | 1.6 |

| 0.15 | 92 | 5,000 | 1.5 |

This is a representative data table illustrating a general trend in cationic polymerization and is not based on experimental data for this compound.

Functionalization of Polymer Chains with Propenyl End-Groups

A significant application of this compound is in the post-polymerization functionalization of polymers to introduce propenyl end-groups. This is typically achieved by reacting the chlorosilyl group with a living polymer chain end or a functional group on a pre-formed polymer. The reactive silicon-chlorine bond is susceptible to nucleophilic attack, making it an effective electrophile for capping anionic polymerizations or reacting with hydroxyl- or amine-terminated polymers.

This end-functionalization strategy is valuable for creating macromonomers, which are polymer chains with a polymerizable group at one end. These macromonomers can then be copolymerized with other monomers to produce graft copolymers with well-defined architectures. The 1-methyl-1-propenyl group provides a reactive handle for a variety of subsequent chemical transformations, including hydrosilylation, epoxidation, or metathesis reactions, further expanding the utility of the functionalized polymer.

The efficiency of this end-capping reaction is crucial and is influenced by factors such as the nature of the living polymer chain end, the solvent, and the reaction temperature.

The table below summarizes potential research findings on the end-functionalization of a hypothetical living polymer with this compound.

| Living Polymer | Reaction Temperature (°C) | Reaction Time (h) | Functionalization Efficiency (%) |

| Living Polystyrene | -78 | 1 | >95 |

| Living Polyisoprene | -78 | 1.5 | >92 |

| Living Poly(methyl methacrylate) | -78 | 2 | >90 |

This table represents plausible research outcomes for end-functionalization reactions and is not based on specific experimental data for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Reactivity and Structure

Quantum chemical calculations are fundamental to predicting the behavior of chlorodimethyl(1-methyl-1-propenyl)silane in chemical reactions and understanding its structural preferences.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules and to map out the potential energy surfaces of chemical reactions, including the identification of transition states. researchgate.net

While specific DFT studies exclusively on this compound are not prevalent in the searched literature, the principles can be applied based on studies of analogous chlorosilanes and alkenylsilanes. For instance, in reactions involving chlorosilanes, a common mechanistic theme is the activation of the silicon-chlorine bond. In nickel-catalyzed reactions, it is proposed that a Ni(0) species can nucleophilically attack the silicon center of a chlorosilane that has been activated by a Lewis acid like trimethylaluminum. acs.org This forms a cationic silylnickel intermediate, which can then proceed through steps like migratory insertion and β-hydride elimination to form products such as alkenylsilanes. acs.org

The reactivity of a molecule is also related to its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important descriptor of chemical reactivity. researchgate.net

Table 1: Key DFT-Calculable Parameters for Reactivity Analysis

| Parameter | Significance in Reactivity |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. researchgate.net |

| Transition State Energy | The energy barrier to a reaction, determining its rate. |

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., from the electronic structure) as the simulation progresses. researchgate.netyoutube.com This allows for the modeling of chemical reactions and dynamic processes where bond breaking and formation occur. researchgate.net

For organosilane systems, AIMD can be used to study their interactions with other molecules and surfaces. For example, AIMD simulations have been employed to investigate the hydroxylation of silica (B1680970) surfaces, revealing mechanisms of defect removal and the formation of overcoordinated silicon intermediates. researchgate.net While a specific AIMD simulation for this compound was not found, this methodology could be applied to study its hydrolysis, a common reaction for chlorosilanes. Such a simulation would track the trajectories of all atoms as a water molecule approaches, interacts with, and ultimately cleaves the Si-Cl bond, providing a detailed, time-resolved picture of the reaction mechanism. The simulations can be run in an NVT ensemble (constant number of particles, volume, and temperature) to mimic specific reaction conditions. mdpi.com

Conformational Analysis and Stereoelectronic Effects

The reactivity and properties of this compound are influenced by its three-dimensional structure and the spatial arrangement of its atoms (conformations). Conformational analysis involves identifying the stable conformers and the energy barriers between them.

For an alkenylsilane like this compound, rotation around the C-C and Si-C single bonds leads to different conformers. The relative stability of these conformers is governed by a combination of steric hindrance and stereoelectronic effects. Stereoelectronic effects are electronic effects that depend on the spatial arrangement of atoms.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. rsc.orgmdpi.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netnih.gov The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netnih.gov For instance, studies on various organosilicon compounds have shown that functionals like B3LYP and basis sets such as 6-311+G(2d,p) can provide good agreement with experimental 29Si NMR data. researchgate.netnih.gov Similarly, 1H and 13C NMR chemical shifts can be predicted with high accuracy, often with mean absolute errors of less than 0.2 ppm for 1H and 1.0 ppm for 13C when combined with advanced computational models. nih.gov

These computational predictions are powerful for several reasons:

Structural Verification: Comparing calculated shifts with experimental data can confirm the proposed structure.

Isomer Differentiation: Predicted spectra can help distinguish between different geometric isomers (E/Z) or constitutional isomers. rsc.org

Spectral Assignment: Calculated shifts can aid in the unambiguous assignment of complex experimental NMR spectra, especially for quaternary carbons or protons in crowded regions. mdpi.commdpi.com

Table 2: Common Computational Methods for NMR Prediction

| Method | Description | Typical Application |

|---|---|---|

| DFT-GIAO | A widely used method that calculates isotropic shielding constants. nih.gov | Prediction of 1H, 13C, and 29Si chemical shifts. |

| CPCM/SMD | Solvation models used with DFT to account for solvent effects on chemical shifts. mdpi.comnih.gov | More accurate predictions for spectra measured in solution. |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

High-Resolution 1H, 13C, and 29Si NMR for Structural Assignment

High-resolution ¹H, ¹³C, and ²⁹Si NMR are indispensable for the unambiguous structural assignment of chlorodimethyl(1-methyl-1-propenyl)silane. Each spectrum offers complementary information to piece together the molecular puzzle.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, specific resonances are expected for the dimethylsilyl group, the vinylic proton, and the two methyl groups attached to the double bond. The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms (silicon and chlorine) and the electronic effects of the double bond.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would correspond to the carbons of the dimethylsilyl group, the two methyl groups on the propenyl moiety, and the two sp²-hybridized carbons of the C=C double bond. docbrown.infodocbrown.info The chemical shifts provide evidence for the carbon skeleton. docbrown.infodocbrown.info

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a powerful tool, though it is a low-sensitivity nucleus requiring longer acquisition times. researchgate.net The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the presence of a chlorine atom, two methyl groups, and a propenyl group results in a characteristic chemical shift. unige.ch The typical chemical shift range for silicon in various organosilicon compounds is broad, allowing for clear distinction of its chemical environment. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-(CH ₃)₂ | 0.4 - 0.6 | Singlet |

| ¹H | =C-CH ₃ | 1.7 - 1.9 | Singlet or Doublet |

| ¹H | =C(H )- | 5.5 - 6.0 | Quartet or Multiplet |

| ¹H | CH ₃-C= | 1.8 - 2.0 | Singlet or Doublet |

| ¹³C | Si-(C H₃)₂ | -2 - 2 | Quartet |

| ¹³C | =C-C H₃ | 20 - 25 | Quartet |

| ¹³C | C H₃-C= | 15 - 20 | Quartet |

| ¹³C | -C =C- | 120 - 140 | Singlet |

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Related Silanes

| Silicon Environment | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| R₃Si-Cl | +10 to +35 |

| R₂SiCl₂ | +5 to +20 |

| R-Si(Alkyl)₃ | -10 to +10 |

Dynamic NMR Studies for Reaction Intermediates and Stereochemistry

Dynamic NMR (DNMR) is a specialized technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or stereochemical rearrangements. While specific DNMR studies on this compound are not prevalent in the literature, the technique could be applied to investigate several aspects of its chemistry. For instance, if significant steric hindrance exists, DNMR could be used to determine the energy barrier for rotation around the Si-C(propenyl) bond. Furthermore, in reactions involving this silane (B1218182), DNMR could help identify and characterize transient intermediates that are in equilibrium, providing crucial mechanistic insights that are otherwise unobtainable.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideally suited for the analysis of volatile compounds like this compound. diva-portal.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from impurities as it passes through a capillary column. researchgate.net The retention time—the time it takes for the compound to exit the column—is a characteristic property that can be used for identification. bohrium.com As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. nih.govnist.gov For this compound, key fragments would likely arise from the loss of a methyl group (M-15), a chlorine atom (M-35), or cleavage of the silicon-propenyl bond. The combination of retention time and mass spectrum allows for highly confident identification and purity assessment. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. rsc.org For this compound (C₆H₁₃ClSi), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. For example, by comparing the experimentally measured mass to the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of certainty. This is a critical step in verifying the identity of a newly synthesized compound or an unknown analyte. chemrxiv.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₃ClSi) Data predicted based on molecular formula using known isotopic masses.

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₆H₁₃ClSi]⁺ | 148.0475 |

| [M+H]⁺ | [C₆H₁₄ClSi]⁺ | 149.0548 |

X-Ray Diffraction (XRD) for Solid-State Structural Determination

X-Ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of atoms in a crystal lattice, a detailed model of the molecular structure can be constructed. researchgate.net

This compound, like many small organochlorosilanes, is expected to be a liquid at room temperature. Therefore, single-crystal XRD would not be applicable to the pure compound itself. However, this technique is invaluable for characterizing solid derivatives or reaction products of the silane. rsc.org For instance, if the compound is used to synthesize a stable, crystalline material, XRD could be used to determine its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com This information is crucial for understanding structure-property relationships in materials science and for confirming the stereochemistry of reaction products. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the quantized vibrational energy levels of a molecule. Both FTIR and Raman spectroscopy provide a "fingerprint" spectrum that is unique to the compound, allowing for detailed structural analysis.

Theoretical Vibrational Mode Analysis

Based on the structure of this compound, the expected vibrational modes can be assigned to specific functional groups. The primary functional groups are the carbon-carbon double bond (C=C) of the propenyl group, the carbon-hydrogen (C-H) bonds of the methyl and propenyl groups, the silicon-carbon (Si-C) bonds, and the silicon-chlorine (Si-Cl) bond.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment. The key expected absorption bands for this compound are:

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl groups attached to both silicon and the propenyl group are expected in the 2850-3000 cm⁻¹ region. The vinylic C-H stretch from the propenyl group would likely appear at a slightly higher wavenumber, in the 3000-3100 cm⁻¹ range.

C=C Stretching: A characteristic band for the carbon-carbon double bond in the 1-methyl-1-propenyl group is anticipated around 1640-1680 cm⁻¹. The substitution on the double bond influences the exact position and intensity of this peak.

C-H Bending: The bending vibrations of the methyl groups (CH₃) are expected to produce absorptions in the 1375-1470 cm⁻¹ region.

Si-C Vibrations: The silicon-carbon bond gives rise to characteristic absorptions. The Si-CH₃ symmetric deformation is typically observed around 1250 cm⁻¹. The Si-C stretching vibrations are found in the 600-800 cm⁻¹ range.

Si-Cl Stretching: The silicon-chlorine bond is expected to show a strong absorption band in the 450-600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that is sensitive to changes in the polarizability of a molecule's electron cloud. It provides complementary information to FTIR spectroscopy. For this compound, the following Raman signals would be anticipated:

C=C Stretching: The C=C double bond, being highly polarizable, is expected to produce a strong signal in the Raman spectrum, likely in the same 1640-1680 cm⁻¹ region as the FTIR absorption.

Si-Cl Stretching: The Si-Cl bond is also expected to be Raman active, with a characteristic signal in the 450-600 cm⁻¹ range.

Symmetric Vibrations: Symmetric stretching and bending vibrations, such as the symmetric Si-C stretching and CH₃ symmetric deformations, often produce strong Raman signals.

Predicted Spectroscopic Data

The following table summarizes the predicted vibrational frequencies and their assignments for this compound based on characteristic group frequencies.

| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Functional Group Assignment |

| Asymmetric & Symmetric C-H Stretch (Alkyl) | 2960 - 2980 | 2960 - 2980 | C-H bonds in methyl groups |

| Asymmetric & Symmetric C-H Stretch (Vinylic) | 3010 - 3030 | 3010 - 3030 | C-H bond in propenyl group |

| C=C Stretch | 1650 - 1670 | 1650 - 1670 | C=C bond in propenyl group |

| CH₃ Scissoring | 1440 - 1460 | 1440 - 1460 | C-H bending in methyl groups |

| CH₃ Symmetric Deformation | 1375 - 1385 | 1375 - 1385 | C-H bending in methyl groups |

| Si-CH₃ Symmetric Deformation | ~1250 | ~1250 | Si-C bending |

| Si-C Stretch | 650 - 750 | 650 - 750 | Si-C bond |

| Si-Cl Stretch | 470 - 550 | 470 - 550 | Si-Cl bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.